molecular formula C15H22N2O3 B458218 N,N-di(butan-2-yl)-4-nitrobenzamide

N,N-di(butan-2-yl)-4-nitrobenzamide

Cat. No.: B458218
M. Wt: 278.35g/mol
InChI Key: NVZVJFIPMRHUFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-di(butan-2-yl)-4-nitrobenzamide is a nitroaromatic amide compound characterized by a benzamide core substituted with a para-nitro group and two branched butan-2-yl alkyl chains on the amide nitrogen. The branched butan-2-yl substituents confer steric bulk, which impacts solubility, crystallinity, and intermolecular interactions.

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35g/mol

IUPAC Name

N,N-di(butan-2-yl)-4-nitrobenzamide

InChI

InChI=1S/C15H22N2O3/c1-5-11(3)16(12(4)6-2)15(18)13-7-9-14(10-8-13)17(19)20/h7-12H,5-6H2,1-4H3

InChI Key

NVZVJFIPMRHUFI-UHFFFAOYSA-N

SMILES

CCC(C)N(C(C)CC)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of N,N-di(butan-2-yl)-4-nitrobenzamide and related compounds:

Compound Name Substituents on Amide Nitrogen Key Features References
This compound Two butan-2-yl groups Branched alkyl chains enhance lipophilicity; potential for unique crystallinity. -
N,N-dicyclohexyl-4-nitrobenzamide Two cyclohexyl groups Bulky substituents reduce solubility in polar solvents; stable crystalline lattice.
N,N-diethyl-4-nitrobenzamide Two ethyl groups Smaller alkyl chains increase solubility in organic solvents; simpler synthesis.
N-(2,2-diphenylethyl)-4-nitrobenzamide 2,2-diphenylethyl group Aromatic substituents enable π-π stacking; eco-friendly mechanosynthesis reported.
N-(3-chlorophenethyl)-4-nitrobenzamide 3-chlorophenethyl group Chlorine atom enhances bioactivity (e.g., neurokinin-2 antagonism).
N-(butan-2-yl)-4-...benzamide (V027-3220) Complex triazole-thioether High molecular complexity; potential pharmaceutical applications.

Physicochemical Properties

  • Solubility: The branched butan-2-yl groups in the title compound likely improve solubility in nonpolar solvents compared to N,N-dicyclohexyl-4-nitrobenzamide (less soluble due to bulky cyclohexyl groups) but reduce it relative to N,N-diethyl-4-nitrobenzamide (smaller ethyl groups) .
  • Crystallinity: While crystallographic data for the title compound are unavailable, N,N-dicyclohexyl-4-nitrobenzamide forms a stable monoclinic lattice (space group P2₁/c) with intermolecular hydrogen bonding . The butan-2-yl analog may exhibit less dense packing due to steric hindrance.

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